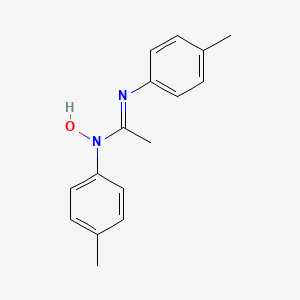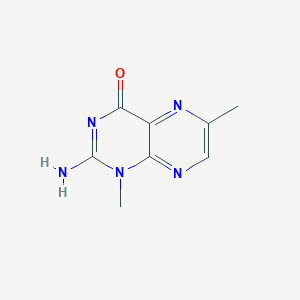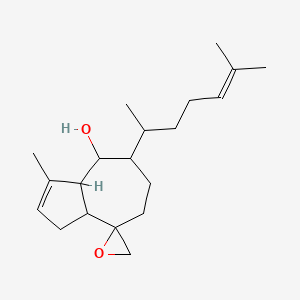![molecular formula C13H18O4 B14505391 1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one CAS No. 63834-66-2](/img/structure/B14505391.png)
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a phenyl ring substituted with a butanone group and a dihydroxypropoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with 1-bromo-3-chloropropane in the presence of a base to form the intermediate 4-(3-chloropropoxy)benzaldehyde. This intermediate is then reacted with 1-butanone under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one involves its interaction with various molecular targets and pathways. The dihydroxypropoxy side chain can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can interact with hydrophobic pockets in proteins, affecting their function. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane: Similar structure but with two phenyl rings and a propane backbone.
1,3-di-O-[2′,2′-di-(p-phenylene)isopropylidene]-glycerol: Contains a glycerol backbone with phenyl substitutions.
Uniqueness
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one is unique due to its specific combination of a butanone group and a dihydroxypropoxy side chain, which imparts distinct chemical and biological properties
Properties
CAS No. |
63834-66-2 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-[4-(2,3-dihydroxypropoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C13H18O4/c1-2-3-13(16)10-4-6-12(7-5-10)17-9-11(15)8-14/h4-7,11,14-15H,2-3,8-9H2,1H3 |
InChI Key |
OJSIHOCBTHOQJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
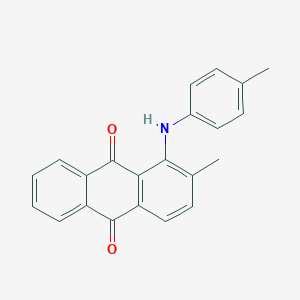
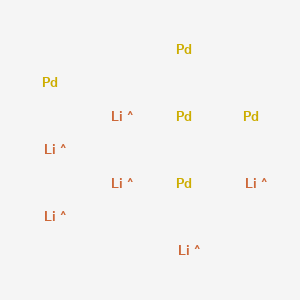
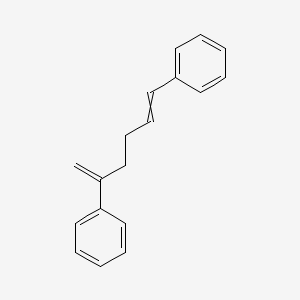
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
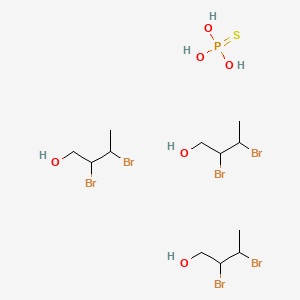
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)
![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
